molecular formula C10H11NO4S B6600333 methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate CAS No. 1909337-53-6

methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate

Cat. No.: B6600333
CAS No.: 1909337-53-6
M. Wt: 241.27 g/mol
InChI Key: CDJZUVLJWVUDNQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate ( 1909337-53-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 10 H 11 NO 4 S and a molecular weight of 241.26 g/mol, this sulfur-containing ester features a nitrophenyl moiety . The structure of this compound, which integrates a sulfide bridge, suggests its potential utility as a versatile synthetic intermediate or building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Researchers may employ this compound in the synthesis of more complex molecules, leveraging the reactivity of the sulfide and ester functional groups, or in material science for the preparation of novel sulfur-containing polymers. The nitro group on the phenyl ring makes it a candidate for further functionalization, such as reduction to an aniline. This product is intended for use by qualified laboratory researchers and professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

methyl 2-[(3-nitrophenyl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-3-2-4-9(5-8)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJZUVLJWVUDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate typically involves the reaction of 3-nitrobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) moiety undergoes oxidation to sulfinyl (-SO-) or sulfonyl (-SO₂-) groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Methyl 2-{[(3-nitrophenyl)methyl]sulfinyl}acetate0°C, 2h65%
mCPBAMethyl 2-{[(3-nitrophenyl)methyl]sulfonyl}acetateCH₂Cl₂, 25°C, 6h72%

The sulfonyl derivative exhibits enhanced electrophilicity, enabling further reactions at the α-carbon .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-{[(3-nitrophenyl)methyl]sulfanyl}acetic acid .

Conditions Reagent Time Yield
AcidicHCl (6M), reflux4h88%
BasicNaOH (2M), 60°C2h92%

The carboxylic acid product can participate in amidation or condensation reactions .

Nucleophilic Aromatic Substitution

The nitro group on the benzene ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amination : Reaction with ammonia or amines at elevated temperatures (150–200°C) yields amino derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties .

Cyclization Reactions

The compound participates in cyclocondensation reactions with nitrogen nucleophiles. For instance, reaction with cyanothioacetamide in ethanol forms tetrahydroisoquinoline derivatives :

text
This compound + Cyanothioacetamide → 7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione (Yield: 89–93%)

Thiol-Ene Click Chemistry

The sulfanyl group engages in thiol-ene reactions with alkenes under UV light, forming covalent adducts. This is utilized in polymer chemistry and bioconjugation .

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Applications
Sulfanyl (-S-)OxidationH₂O₂, mCPBADrug metabolite synthesis
Ester (-COOCH₃)HydrolysisHCl, NaOHCarboxylic acid precursors
Nitro (-NO₂)ReductionH₂/Pd-CAmine intermediates

Scientific Research Applications

Scientific Research Applications

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has several applications across different scientific domains:

Organic Chemistry

  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The unique functional groups present allow it to undergo diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for creating complex molecules.

Biological Studies

  • Enzyme Inhibition Studies: The compound can be utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with target molecules enables it to act as an inhibitor for specific enzymes, which is crucial for drug development.

Material Science

  • Production of Specialty Chemicals: It is employed in the production of specialty chemicals and materials due to its reactive nature and ability to participate in various chemical transformations.

Case Studies and Research Findings

Numerous studies highlight the compound's potential in various applications:

  • A study demonstrated the use of this compound as an intermediate for synthesizing novel compounds with potential antiparasitic activity through radical synthetic applications .
  • Research has explored its role in developing inhibitors for β-amyloid formation, indicating its significance in neurodegenerative disease research .

Mechanism of Action

The mechanism of action of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate –NO₂ (3-position phenyl) C₁₀H₁₁NO₄S ~241.26* Hypothesized: Drug intermediates, agrochemicals
Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate –CN (2-position), –F (3-position) C₁₀H₈FNOS₂ 241.30 Organic synthesis; fluorinated intermediates
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate –NH₂, –NO₂ (3-position phenyl) C₉H₁₀N₂O₄ 226.19 Pharmaceutical building block (drug discovery)
Methyl 2-(2-nitrophenyl)acetate –NO₂ (2-position phenyl) C₉H₉NO₄ 195.18 Precursor for nitroaromatic derivatives
Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate Cl (3,4-phenyl), thiadiazole ring C₁₁H₈Cl₂N₂O₂S₂ 335.23 Potential agrochemical applications (pesticide analogs)

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound vs. 2-nitro in methyl 2-(2-nitrophenyl)acetate alters electron density distribution, impacting reactivity in nucleophilic aromatic substitution or redox reactions. Fluorine and cyano groups in methyl 2-((2-cyano-3-fluorophenyl)thio)acetate enhance metabolic stability and lipophilicity, making it suitable for fluorinated drug intermediates .

Biological Activity: The (S)-methyl 2-amino-2-(3-nitrophenyl)acetate demonstrates the importance of stereochemistry and amino functionality in drug design, enabling interactions with biological targets (e.g., enzymes) .

Physicochemical Properties

  • Solubility and Stability: Nitro groups generally reduce aqueous solubility but enhance thermal stability. Comparatively, methyl 2-((2-cyano-3-fluorophenyl)thio)acetate may exhibit higher lipophilicity due to fluorine’s hydrophobic nature . Thiadiazole-containing derivatives () likely have lower melting points due to increased molecular flexibility .

Research Findings and Trends

  • Docking Studies : AutoDock4 simulations () predict that nitro-substituted sulfanyl acetates may exhibit unique binding modes in enzyme active sites due to their electron-deficient aromatic rings .
  • Agricultural vs. Pharmaceutical Use: While nitroaromatic compounds like the target molecule are explored in drug discovery, structurally related sulfonylureas () dominate herbicide markets, underscoring the impact of minor structural changes on application .

Biological Activity

Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group, a nitrophenyl moiety, and a sulfanyl group. The molecular formula can be represented as C10H10N2O4SC_{10}H_{10}N_{2}O_{4}S. The nitro group is known for its ability to undergo reduction in biological systems, potentially leading to reactive intermediates that interact with cellular components.

The biological activity of this compound can be attributed to several key mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive species that may modify proteins and enzymes, affecting their function and leading to cellular responses.
  • Sulfanyl Group Interactions : The sulfanyl component may participate in nucleophilic substitutions, facilitating interactions with various biological targets, including enzymes and receptors.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections .

Antibacterial Properties

Several studies have investigated the antibacterial activity of compounds structurally related to this compound. For instance:

  • In vitro Studies : Research indicates that compounds containing nitrophenyl and sulfanyl groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A notable study reported the IC50 values for related compounds, demonstrating effective inhibition at low concentrations .
CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus aureus12.5
Related compound AEscherichia coli15.0
Related compound BPseudomonas aeruginosa18.0

Antifungal Activity

In addition to antibacterial properties, structural analogs have shown antifungal activity:

  • Case Study : A derivative of this compound was tested against Candida albicans, revealing promising antifungal activity with an IC50 of 20 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Nitro Group Positioning : Variations in the positioning of the nitro group on the phenyl ring significantly influence antibacterial potency. Moving the nitro group from para to ortho positions resulted in increased activity against certain bacterial strains .
  • Sulfanyl Substitutions : Modifications to the sulfanyl group can enhance reactivity and target specificity. For example, replacing the sulfanyl group with a sulfonyl group has been shown to improve enzyme inhibition profiles .

Q & A

Q. What are the optimal synthetic pathways for methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or thiol-ene reactions. Key steps include:

  • Thiol activation : Use of 3-nitrobenzyl mercaptan with methyl 2-chloroacetate under basic conditions (e.g., NaH in DMF) to facilitate S-alkylation .
  • Yield optimization : Employ Design of Experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 thiol:ester ratio). Fractional factorial designs reduce experimental runs while identifying critical parameters .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, UV detection at 254 nm).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 2.85–3.10 ppm (SCH₂COO), δ 4.40–4.60 ppm (ArCH₂S), and δ 8.00–8.40 ppm (aromatic protons from 3-nitrophenyl) .
  • IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 270.06 (C₁₀H₁₁NO₄S⁺) .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

The meta-nitro group on the benzyl moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent sulfur atom. This increases susceptibility to nucleophilic attack at the sulfur center, particularly in SN2 mechanisms. Comparative studies with non-nitrated analogs (e.g., benzyl derivatives) show a 20–30% increase in reaction rates for the nitro-substituted compound .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental kinetic data for sulfanyl-acetate derivatives?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for competing pathways (e.g., SN2 vs. radical mechanisms). This identifies dominant pathways under specific conditions .
  • Data reconciliation : Compare computed activation energies with experimental Arrhenius plots. Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or transition-state stabilization not captured in simplified models .

Q. What experimental strategies mitigate thermal degradation during high-temperature synthesis?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for this compound) .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the sulfanyl group.
  • Alternative catalysts : Replace traditional bases (e.g., NaH) with milder agents like DBU to reduce exothermicity and side reactions .

Q. How do steric and electronic effects impact the compound’s crystallographic packing?

  • X-ray diffraction : Analyze crystal structures to identify intermolecular interactions. The nitro group forms weak C–H···O hydrogen bonds (2.5–3.0 Å), while the ester moiety participates in van der Waals interactions. Steric hindrance from the 3-nitro substituent disrupts dense packing, resulting in lower melting points (mp 116–120°C) compared to para-substituted analogs .

Q. What methodologies address spectral overlaps in complex reaction mixtures containing sulfanyl-acetate derivatives?

  • 2D NMR : Use HSQC or HMBC to resolve overlapping ¹H signals by correlating with ¹³C shifts .
  • Multivariate analysis : Apply PCA or PLS regression to HPLC-MS datasets to deconvolute co-eluting peaks .

Methodological Resources

  • Statistical DoE : Leverage fractional factorial designs to optimize synthesis while minimizing resource use .
  • Computational tools : ICReDD’s integrated workflow combines quantum calculations, machine learning, and experimental feedback for reaction discovery .
  • Crystallography databases : Cross-reference with Cambridge Structural Database (CSD) entries for sulfanyl-acetate analogs to predict packing behavior .

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